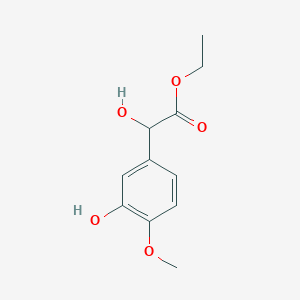

Ethyl 3-hydroxy-4-methoxy-mandelate

Description

Contextualization of Mandelic Acid Derivatives and Esters in Organic Synthesis

Mandelic acid and its derivatives are a cornerstone in the field of organic synthesis, primarily valued as chiral building blocks. nih.gov As a member of the α-hydroxy carboxylic acid family, mandelic acid possesses a stereocenter, making it a crucial precursor for the asymmetric synthesis of a wide range of more complex molecules. mdpi.com These structures are recurrent motifs in many bioactive compounds and pharmaceuticals. nih.gov

The esterification of mandelic acid and its substituted analogues, creating mandelate (B1228975) esters, is a common synthetic modification. This process can serve several purposes:

Protecting Group: The ester can act as a protecting group for the carboxylic acid functionality while other parts of the molecule undergo reaction.

Solubility Modification: Converting the acid to an ester can alter the molecule's solubility, which is advantageous for certain reaction conditions or purification methods like extraction and crystallization. orgsyn.org

Substrate for Further Reactions: Mandelic acid esters are versatile substrates for a variety of chemical transformations. For instance, they can be used in palladium-catalyzed C-H functionalization reactions to create diverse chiral phenylacetic acid derivatives. acs.org They also serve as substrates for enzymes in biochemical studies. nih.gov

Various synthetic routes have been developed for mandelic acid and its esters, including the hydrolysis of mandelonitrile (B1675950) (which can be derived from benzaldehyde) and one-pot processes involving Knoevenagel condensation and asymmetric epoxidation. nih.govorgsyn.org More advanced methods focus on sustainable approaches, such as palladium-catalyzed decarboxylative additions to glyoxylic acid esters. researchgate.net

Significance of Ethyl 3-hydroxy-4-methoxy-mandelate within Specialized Chemical Research

The specific significance of this compound stems directly from its core structure, which is derived from 4-hydroxy-3-methoxymandelic acid. This parent acid is more commonly known as vanillylmandelic acid (VMA). VMA is a major metabolite of the catecholamine hormones epinephrine (B1671497) and norepinephrine (B1679862), making it a compound of significant interest in biochemical and clinical research. nist.gov

While direct research on this compound is not abundant, its importance can be inferred in several areas:

Synthetic Intermediate: The compound is an important intermediate in the synthesis of other molecules. google.com The esterification of VMA to its ethyl ester form could facilitate subsequent chemical modifications that are not compatible with a free carboxylic acid. The 3-hydroxy-4-methoxy substitution pattern is present in various pharmacologically active agents, including some designed as tubulin-targeting compounds for cancer research. mdpi.com

Biochemical Substrate: Research has shown that esters of mandelic acid can serve as substrates for enzymes. For example, both ethyl and methyl esters of (S)-mandelic acid are oxidized by the FMN-dependent enzyme (S)-mandelate dehydrogenase from Pseudomonas putida. nih.gov Although the binding affinity for these neutral esters is lower than for the negatively charged mandelic acid, they are oxidized at comparable rates. nih.gov This suggests that this compound could be a valuable tool for studying the mechanism and substrate specificity of enzymes involved in VMA metabolism or related pathways.

The synthesis of the parent VMA is well-documented, often involving the alkaline condensation of guaiacol (B22219) with glyoxylic acid, a process that has been optimized to achieve high yields. nist.govgoogle.com The subsequent esterification to produce this compound is a standard chemical transformation.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | ethyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate labshake.com |

| CAS Number | 91971-78-7 labshake.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₄O₅ chemicalbook.com |

| Molecular Weight | 226.23 g/mol labshake.com |

| Synonyms | Isovanilmandelic acid-ethyl ester, 3-Hydroxy-4-methoxy-mandelic acid-ethyl ester labshake.com |

Overview of Current Research Trajectories for this compound

Given the established importance of its parent compound and the utility of mandelate esters, the research trajectories for this compound are likely to follow several specialized paths:

Development of Novel Bioactive Compounds: The 3-hydroxy-4-methoxy-phenyl group is a key feature in molecules with biological activity. mdpi.com this compound could serve as a starting material or key building block for the synthesis of novel analogues of existing drugs or new chemical entities designed to interact with specific biological targets. Its chiral center is particularly valuable for creating stereospecific pharmaceuticals.

Enzymatic and Metabolic Studies: Following the precedent set by studies on other mandelate esters, this compound is a candidate for investigating enzymes that process catecholamine metabolites. nih.gov Research could focus on its interaction with oxidoreductases or other enzymes, providing insight into metabolic pathways and enzyme mechanisms.

Materials Science and Polymer Chemistry: α-hydroxy acids and their derivatives can be used in the synthesis of biodegradable polymers. The specific functionalities on the aromatic ring of this compound (the hydroxyl and methoxy (B1213986) groups) could be used to tune the properties of such materials.

While dedicated studies on this compound are not widespread, its structural features position it as a compound of interest at the intersection of organic synthesis, biochemistry, and medicinal chemistry.

Table 2: Comparison of Related Mandelic Acid Derivatives

| Compound Name | Core Structure | Key Research Application/Significance |

|---|---|---|

| Mandelic Acid | Phenyl | Prototypic chiral building block in asymmetric synthesis. mdpi.comresearchgate.net |

| Ethyl Mandelate | Phenyl | Substrate for enzymes like (S)-mandelate dehydrogenase; used in mechanistic studies. nih.gov |

| 4-Hydroxy-3-methoxymandelic Acid (VMA) | 3-Methoxy-4-hydroxyphenyl | Major metabolite of epinephrine; important in clinical diagnostics and metabolic research. nist.govnih.gov |

| This compound | 3-Methoxy-4-hydroxyphenyl | Potential synthetic intermediate for bioactive molecules; potential substrate for enzymatic studies. mdpi.comlabshake.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6,10,12-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPGKWGQPSIRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502894 | |

| Record name | Ethyl hydroxy(3-hydroxy-4-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91971-78-7 | |

| Record name | Ethyl hydroxy(3-hydroxy-4-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxy-4-methoxy-mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Hydroxy 4 Methoxy Mandelate

Chemical Synthesis Approaches

The synthesis of ethyl 3-hydroxy-4-methoxy-mandelate can be achieved through several chemical routes. These methods primarily focus on the formation of the ester and the introduction and manipulation of functional groups on the aromatic ring.

Esterification Reactions of Substituted Mandelic Acids

A primary method for synthesizing this compound is through the direct esterification of 3-hydroxy-4-methoxy-mandelic acid. This reaction typically involves treating the mandelic acid derivative with ethanol (B145695) in the presence of an acid catalyst. The dissolution of racemic mandelic acid in ethanol can lead to the formation of the corresponding ethyl ester. researchgate.net

Another approach involves the acylation of substituted phenols with mandelic acid derivatives. For instance, esters of mandelic acid have been synthesized by acylating various hydroxybenzoic acid esters with DL-mandelic chloride, where the hydroxyl group of the mandelic acid is initially protected. nih.gov This highlights the importance of protecting groups in achieving the desired esterification.

The synthesis of related mandelic acid esters has been demonstrated from aldehyde feedstocks through a one-pot protocol. This process involves a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening esterification (DROE) step using primary alcohols. nih.gov

Regioselective Functionalization for Precursor Synthesis

The synthesis of the precursor, 3-hydroxy-4-methoxy-mandelic acid, is a critical step. An improved one-step condensation procedure for synthesizing DL-4-hydroxy-3-methoxymandelic acid involves the slow addition of an ice-cold aqueous solution of glyoxylic acid to a cold alkaline solution of guaiacol (B22219). nist.gov This method has been shown to produce yields of 68-75%. nist.gov The stability of glyoxylic acid, which is influenced by pH, temperature, and holding time, is a key factor in optimizing the yield of the condensation reaction. researchgate.net The use of Al³⁺ as a catalyst has been found to increase the selectivity for 3-methoxy-4-hydroxymandelic acid (VMA) and its ortho-isomer. researchgate.net

The regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) is another important strategy. This has been achieved using various protecting groups like benzyl (B1604629), p-methoxybenzyl, and others, with yields ranging from 67-75%. mdpi.com This selective protection allows for the subsequent functionalization of the 3-hydroxyl group and conversion to the desired mandelic acid derivative.

Furthermore, the synthesis of isotopically labeled precursors, such as [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, has been achieved in multiple steps from acyclic, non-aromatic precursors. whiterose.ac.uk This demonstrates the complexity and precision required for synthesizing specifically functionalized aromatic precursors.

Stereoselective Synthesis of this compound

Achieving enantiomerically pure forms of this compound is often crucial for its applications. Stereoselective synthesis methods are employed to control the three-dimensional arrangement of atoms in the molecule.

Homogeneous and heterogeneous catalysis have also been employed for the enantioselective hydrogenation of phenylglyoxylic acid esters to produce chiral mandelic acid esters. For example, the hydrogenation of p-Cl phenylglyoxylic acid methyl ester using a Ruthenium-based catalyst yielded (R)-p-Cl mandelic acid methyl ester with a high enantiomeric excess. scispace.com

The diastereoselective Michael addition of (S)-mandelic acid enolate to 2-arylidene-1,3-diketones has been utilized for the enantioselective synthesis of densely substituted pyrazoles, showcasing the utility of chiral mandelic acid derivatives in diversity-oriented synthesis. researchgate.net

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org While specific examples for this compound are not detailed in the provided results, the general principle is well-established for similar compounds. For instance, chiral auxiliaries like oxazolidinones and camphorsultam are widely used in asymmetric synthesis to direct alkylation and other reactions with high diastereoselectivity. wikipedia.org The auxiliary can be removed later to yield the enantiomerically enriched product.

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent.

An efficient acylative kinetic resolution of racemic mandelic acid esters has been achieved using a chiral N,N'-dioxide-scandium(III) complex. nih.gov This method provides both the acylated product and the unreacted substrate in high enantiomeric excess. nih.gov

Enzymatic methods are also prominent in the kinetic resolution of mandelic acid and its esters. Lipases, for example, have been used for the highly efficient resolution of mandelic acid. acs.org A significant advancement in this area is dynamic kinetic resolution (DKR), which combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100%. rsc.orgrsc.org For mandelic acid, this has been achieved by combining enzymatic racemization using mandelate (B1228975) racemase with diastereomeric salt crystallization. rsc.orgrsc.org

Biocatalytic Synthesis and Transformations

The adoption of biocatalysis in the synthesis of this compound offers several advantages over traditional chemical routes, including high stereoselectivity, milder reaction conditions, and reduced environmental impact. Enzymes such as lipases, dehydrogenases, and whole-cell systems are pivotal in these green synthetic approaches.

Enzymatic Esterification and Transesterification Processes

The final step in the formation of this compound from its corresponding acid, 4-hydroxy-3-methoxymandelic acid, can be efficiently achieved through enzymatic esterification. Lipases are the most commonly employed biocatalysts for this transformation due to their broad substrate specificity and stability in organic solvents.

The direct esterification of 4-hydroxy-3-methoxymandelic acid with ethanol, catalyzed by an immobilized lipase (B570770) such as Novozym® 435 (Candida antarctica lipase B), presents a viable route. The use of an immobilized enzyme facilitates its recovery and reuse, enhancing the economic feasibility of the process. The reaction equilibrium can be shifted towards the product side by removing the water formed during the reaction, for instance, by using molecular sieves or conducting the reaction under vacuum.

Alternatively, transesterification offers another enzymatic pathway. This can involve the reaction of a simpler ester of 4-hydroxy-3-methoxymandelic acid (e.g., the methyl ester) with ethanol. More commonly in the context of mandelic acid derivatives, lipase-catalyzed transesterification is utilized for the kinetic resolution of racemic mixtures. For example, the acylation of a racemic mandelate ester using an acyl donor like vinyl acetate (B1210297) can selectively acylate one enantiomer, allowing for the separation of the two. While not a direct synthesis of the ethyl ester from the acid, this highlights the versatility of lipases in manipulating mandelate structures. Studies on the transesterification of mandelic acid esters have shown that lipases from Penicillium roqueforti and Pseudomonas sp. are effective in organic media, achieving high enantioselectivity.

| Enzyme Source | Reaction Type | Substrate | Product | Key Findings |

| Penicillium roqueforti | Deacylation | Methyl O-butyryl-(RS)-mandelates | (S)-mandelates (≥97% ee) | High enantioselectivity (E > 100) at ~40% conversion. |

| Pseudomonas sp. | Acylation | Methyl (RS)-mandelates | (R)-mandelates (≥98% ee) | High enantioselectivity (E > 15) at ~60% conversion. |

Bioreduction and Bio-oxidation Pathways Involving Mandelic Acid Esters

The formation of the chiral hydroxyl group in this compound can be achieved through the stereoselective bioreduction of the corresponding α-keto ester, ethyl 3-methoxy-4-hydroxyphenylglyoxylate. This transformation is typically catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes, often requiring a nicotinamide (B372718) cofactor (NADH or NADPH), can deliver the hydride to the keto group with high facial selectivity, leading to the desired enantiomer of the hydroxy ester.

Conversely, the bio-oxidation of a mandelic acid ester can be catalyzed by mandelate dehydrogenases. This process is particularly relevant for the kinetic resolution of racemic mandelates or for the synthesis of the α-keto ester precursor.

(S)-Mandelate dehydrogenase (MDH) from Pseudomonas putida is a well-characterized FMN-dependent enzyme that catalyzes the oxidation of (S)-mandelate to benzoylformate. Importantly, research has demonstrated that this enzyme is not strictly limited to the free acid. Studies have shown that the ethyl and methyl esters of (S)-mandelic acid also serve as substrates for MDH.

While the binding affinity for the neutral esters is lower (25-50 fold) compared to the negatively charged (S)-mandelate, the maximum reaction rates (kcat) are comparable. This indicates that the esterification of the carboxyl group does not abolish enzymatic activity. The key requirement for substrate recognition appears to be the carbonyl group at the C-1 position. This finding is significant as it suggests that (S)-MDH could be used for the kinetic resolution of racemic this compound or for the synthesis of its corresponding α-keto ester.

| Substrate | Relative Binding Affinity | Relative kcat |

| (S)-Mandelate | 1 | 1 |

| Ethyl (S)-Mandelate | ~1/25 | ~1 |

| Methyl (S)-Mandelate | ~1/50 | ~1 |

Whole-Cell Biocatalysis Applications for this compound Production

Employing whole microbial cells as biocatalysts for the production of this compound offers several advantages over the use of isolated enzymes. Whole-cell systems contain the necessary enzymes and can intrinsically regenerate the required cofactors (e.g., NADH/NADPH), eliminating the need to add expensive cofactors to the reaction medium.

Recombinant Escherichia coli is a commonly used host for whole-cell biocatalysis. By overexpressing a suitable ketoreductase or alcohol dehydrogenase, E. coli cells can be engineered to efficiently reduce ethyl 3-methoxy-4-hydroxyphenylglyoxylate to the desired chiral hydroxy ester. For instance, recombinant E. coli expressing an alcohol dehydrogenase from Lactobacillus kefir has been successfully used for the synthesis of other chiral alcohols. nih.gov Similarly, engineered E. coli strains have been developed for the production of (R)-mandelic acid from various precursors, demonstrating the potential of this platform for producing mandelic acid derivatives.

The selection of the microbial host and the specific enzyme to be expressed is critical and depends on the desired stereochemistry of the product and the specific substrate. The substrate, ethyl 3-methoxy-4-hydroxyphenylglyoxylate, would need to be supplied to the whole-cell system for the bioreduction to occur.

Protein Engineering and Directed Evolution for Biocatalyst Optimization

To enhance the efficiency and substrate specificity of biocatalysts for the synthesis of this compound, protein engineering and directed evolution are powerful tools. These techniques can be applied to enzymes like ketoreductases and mandelate dehydrogenases to improve their performance with the substituted mandelate substrate.

For instance, the substrate binding pocket of a ketoreductase can be mutated to better accommodate the bulky 3-hydroxy-4-methoxy-phenyl group of the substrate, potentially increasing both activity and stereoselectivity. Structure-guided rational design, where knowledge of the enzyme's three-dimensional structure is used to inform mutations, is a common approach. Directed evolution, which involves generating large libraries of enzyme variants and screening for improved properties, can also be employed to tailor enzymes for specific industrial applications.

While specific examples of protein engineering for the synthesis of this compound are not yet prevalent in the literature, numerous studies have demonstrated the successful engineering of ketoreductases and other dehydrogenases for improved activity on a variety of non-natural substrates. rsc.org These successes strongly suggest that similar strategies could be effectively applied to optimize the biocatalytic production of this specific chiral ester.

Mechanistic Investigations of Reactions Involving Ethyl 3 Hydroxy 4 Methoxy Mandelate

Elucidation of Chemical Reaction Mechanisms

The study of chemical reaction mechanisms for a compound like Ethyl 3-hydroxy-4-methoxy-mandelate would involve a variety of experimental and computational techniques to understand the stepwise process of bond breaking and formation. Key areas of investigation would include:

Kinetic Studies: Determining the rate law of a reaction provides fundamental insights into the molecularity of the rate-determining step. For instance, if a reaction involving this compound was found to be first order in the mandelate (B1228975) ester and first order in a reagent, it would suggest a bimolecular transition state.

Isotope Labeling: By selectively replacing atoms with their heavier isotopes (e.g., ¹³C, ¹⁸O, or ²H), chemists can trace the fate of atoms throughout a reaction. For example, labeling the carbonyl oxygen of the ester with ¹⁸O could determine whether a hydrolysis reaction proceeds via an acyl-oxygen or alkyl-oxygen cleavage pathway.

Intermediate Trapping: If a reaction is believed to proceed through a reactive intermediate, such as a carbocation or a radical, experiments can be designed to "trap" this species by introducing a molecule that reacts with it rapidly. The characterization of the resulting product provides evidence for the proposed intermediate.

Computational Modeling: Quantum mechanical calculations can be used to model the potential energy surface of a reaction. These calculations can provide detailed information about the structures of transition states and intermediates, as well as their relative energies, offering a theoretical framework to complement experimental findings.

A hypothetical reaction, such as the acid-catalyzed dehydration of this compound, would likely be investigated by monitoring the reaction progress using techniques like ¹H NMR or HPLC to determine the reaction kinetics. Isotope labeling at the hydroxyl group could confirm the mechanism of water elimination.

Enzymatic Reaction Mechanisms and Active Site Analysis

Enzymes, as highly specific biological catalysts, operate through intricate mechanisms that rely on the precise positioning of substrates within their active sites. Investigating the enzymatic reactions of this compound would be crucial for applications in biocatalysis and drug metabolism studies.

The initial and crucial step in any enzymatic reaction is the binding of the substrate to the enzyme's active site. This process is governed by a combination of non-covalent interactions:

Hydrogen Bonding: The hydroxyl and methoxy (B1213986) groups, as well as the ester functionality of this compound, could form specific hydrogen bonds with amino acid residues in the enzyme's active site.

Hydrophobic Interactions: The aromatic ring of the molecule would likely interact with nonpolar residues within the active site.

Techniques such as X-ray crystallography of the enzyme-substrate complex would provide a static picture of how this compound fits into the active site. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly saturation transfer difference (STD) NMR, could identify the specific protons of the substrate that are in close contact with the enzyme in solution, offering dynamic insights into the binding event.

Enzymes accelerate reactions by stabilizing the transition state, the highest energy point along the reaction coordinate. For a hypothetical enzymatic hydrolysis of the ester group in this compound, the mechanism might involve:

Acid-Base Catalysis: Amino acid residues in the active site could act as general acids or bases to donate or accept protons, facilitating the nucleophilic attack on the carbonyl carbon.

Covalent Catalysis: A nucleophilic residue in the active site could form a temporary covalent bond with the substrate, creating a new, lower-energy reaction pathway.

Electrostatic Stabilization: Charged or polar residues in the active site can stabilize the charge buildup that occurs in the transition state.

To study these phenomena, researchers would employ site-directed mutagenesis to replace key amino acid residues in the active site and observe the effect on the reaction rate. For example, replacing a proposed catalytic aspartate residue with a non-catalytic alanine (B10760859) would be expected to significantly reduce or abolish the enzyme's activity. Kinetic isotope effect (KIE) studies would also be invaluable in probing the nature of the transition state.

Stereochemical Control and Chiral Recognition Mechanisms

This compound possesses a chiral center at the alpha-carbon bearing the hydroxyl group. The stereochemical outcome of reactions involving this center is of paramount importance, particularly in the synthesis of enantiomerically pure compounds.

The mechanism of chiral recognition in enzymatic reactions relies on the three-dimensional structure of the active site. An enzyme can differentiate between the two enantiomers of a racemic mixture because only one enantiomer will fit optimally into the active site to allow for efficient catalysis. This is often described by the "three-point attachment model," where three distinct interactions between the substrate and the enzyme are required for stereospecificity.

In the context of this compound, these interactions could involve:

Hydrogen bonding to the hydroxyl group.

Interaction with the ester group.

Hydrophobic interaction with the substituted phenyl ring.

If an enzyme selectively catalyzes a reaction on one enantiomer, this can be exploited for the kinetic resolution of a racemic mixture. The progress of such a resolution would be monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of both the remaining substrate and the product.

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 3 Hydroxy 4 Methoxy Mandelate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 3-hydroxy-4-methoxy-mandelate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for a complete structural assignment.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide key information about the number of different types of protons and their neighboring environments. Based on the structure, we can predict the following signals:

Aromatic Protons: The three protons on the substituted benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would be determined by their position relative to the hydroxyl and methoxy (B1213986) groups.

Methine Proton: The proton on the chiral center (the carbon bearing the hydroxyl group and attached to the phenyl ring) would likely appear as a singlet or a narrowly split multiplet.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) would present as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

Ethyl Ester Protons: The ethyl group (-OCH₂CH₃) would show a characteristic quartet for the methylene (B1212753) protons (due to coupling with the methyl protons) and a triplet for the terminal methyl protons.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for:

Carbonyl Carbon: The ester carbonyl carbon would appear at the downfield end of the spectrum (typically δ 170-180 ppm).

Aromatic Carbons: The six carbons of the benzene ring would each produce a signal, with their chemical shifts influenced by the attached substituents (hydroxyl, methoxy, and the mandelate (B1228975) side chain).

Chiral Carbon: The carbon atom of the C-OH group would have a characteristic chemical shift.

Methoxy Carbon: The carbon of the methoxy group.

Ethyl Ester Carbons: The two carbons of the ethyl group.

A hypothetical ¹H and ¹³C NMR data table based on related structures is presented below.

| Assignment | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |

| Aromatic CH | 6.8 - 7.2 (m) | 110 - 130 |

| Ar-C-OH | - | 145 - 150 |

| Ar-C-OCH₃ | - | 145 - 150 |

| Ar-C (quaternary) | - | 125 - 135 |

| CH-OH | ~5.1 (s) | ~73 |

| OCH₃ | ~3.9 (s) | ~56 |

| OCH₂CH₃ | ~4.2 (q) | ~62 |

| OCH₂CH₃ | ~1.2 (t) | ~14 |

| C=O | - | ~173 |

Note: This table represents predicted values based on analogous compounds and is for illustrative purposes. Actual experimental values may vary.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in the one-dimensional spectra. nih.govchemicalbook.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. chemicalbook.com For instance, it would show a correlation between the methylene and methyl protons of the ethyl group. It would also help to delineate the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sigmaaldrich.com This would allow for the direct assignment of each proton signal to its corresponding carbon signal, for example, linking the methoxy proton singlet to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. chemicalbook.com This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the methoxy protons to the aromatic carbon they are attached to, and from the aromatic protons to neighboring carbons.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of the molecular formula (C₁₁H₁₄O₅). The theoretical exact mass of this compound is 226.0841 g/mol .

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a characteristic pattern of daughter ions. Studying these fragmentation pathways provides valuable structural information. For this compound, common fragmentation pathways would likely involve:

Loss of the ethyl ester group: Cleavage of the ester functionality could lead to the loss of an ethoxy radical (-•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) and water.

Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion or a fragment ion.

Cleavage of the side chain: Fragmentation of the bond between the aromatic ring and the mandelate side chain.

Loss of small neutral molecules: Elimination of water (H₂O) or formaldehyde (B43269) (CH₂O) from the methoxy group.

A hypothetical fragmentation table is presented below.

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

| 226 | [M]⁺ |

| 181 | [M - OCH₂CH₃]⁺ |

| 153 | [M - COOCH₂CH₃]⁺ |

| 137 | [M - CH(OH)COOCH₂CH₃]⁺ |

| 109 | [137 - CO]⁺ |

Note: This table is predictive and based on general fragmentation patterns of similar molecules.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group.

C-H Stretch (aromatic and aliphatic): Absorptions in the region of 3100-3000 cm⁻¹ for the aromatic C-H bonds and 3000-2850 cm⁻¹ for the aliphatic C-H bonds.

C=O Stretch (ester): A strong, sharp absorption band around 1750-1735 cm⁻¹ characteristic of the ester carbonyl group.

C=C Stretch (aromatic): Absorptions in the region of 1600-1450 cm⁻¹ due to the carbon-carbon double bonds in the benzene ring.

C-O Stretch: Absorptions in the fingerprint region (1300-1000 cm⁻¹) corresponding to the C-O bonds of the ester, ether, and alcohol functional groups.

A table of expected IR absorption bands is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | 3500-3200 | Broad, Medium |

| Aliphatic/Aromatic C-H | 3100-2850 | Medium to Weak |

| Ester C=O | 1750-1735 | Strong, Sharp |

| Aromatic C=C | 1600-1450 | Medium to Weak |

| C-O (Ester, Ether, Alcohol) | 1300-1000 | Strong |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light, providing crucial information about their three-dimensional structure. For a chiral molecule like this compound, these methods are indispensable for determining its absolute configuration (R or S). The two primary chiroptical techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.org This differential absorption, or dichroism, is only observed for molecules that are chiral and absorb light in the spectral region of interest. The resulting CD spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's stereochemistry. nih.gov For enantiomers, the CD spectra are mirror images of each other. For instance, if the (S)-enantiomer exhibits a positive Cotton effect at a specific wavelength, the (R)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. nih.gov By comparing the experimentally obtained CD spectrum with that of a reference standard of known absolute configuration or with theoretical calculations, the absolute configuration of this compound can be unequivocally assigned.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays the optical rotation over a range of wavelengths and can be used to determine the absolute configuration of a chiral compound. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect region), is characteristic of the enantiomer.

Chromatographic Method Development and Validation

Chromatographic techniques are central to the separation, identification, and quantification of chemical compounds. For a chiral substance like this compound, both achiral and chiral chromatographic methods are essential for its complete characterization.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation of compounds in a liquid mobile phase. For this compound, reversed-phase HPLC would be a suitable method for general purity assessment.

A typical reversed-phase HPLC method for a compound like this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, likely at a wavelength around 230 nm or 280 nm due to the aromatic ring.

The determination of enantiomeric purity is critical for chiral molecules. Chiral HPLC is the gold standard for separating and quantifying the enantiomers of a chiral compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the enantiomeric separation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® or CHIRALCEL® columns), are often effective for mandelic acid derivatives. nih.gov The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with a polar alcohol such as isopropanol (B130326) or ethanol (B145695). nih.gov The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution, especially for acidic analytes. nih.gov

Table 1: Representative Chiral HPLC Method Parameters for Enantiomeric Purity Assessment of Mandelic Acid Derivatives

| Parameter | Value/Condition |

| Column | CHIRALPAK® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) nih.gov |

| Dimensions | 250 mm x 4.6 mm, 5 µm nih.gov |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Temperature | 25 °C sigmaaldrich.com |

| Detection | UV at 230 nm nih.gov |

| Injection Volume | 10 µL nih.gov |

Note: The specific mobile phase composition and other parameters would need to be optimized for this compound.

Method validation for a chiral HPLC assay would involve assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness, in accordance with international guidelines (e.g., ICH Q2(R1)).

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. It is particularly useful for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization may be necessary to increase volatility and improve chromatographic performance. A common derivatization approach for hydroxyl and carboxyl groups is silylation.

GC-MS is highly effective for trace analysis due to the high sensitivity of the mass spectrometer, especially when operating in selected ion monitoring (SIM) mode. nih.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, which significantly reduces background noise and enhances sensitivity.

Table 2: Potential GC-MS Parameters for the Analysis of this compound

| Parameter | Value/Condition |

| GC Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Temperature Program | e.g., Start at 100 °C, ramp to 280 °C |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Analyzer | Quadrupole |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for trace analysis) |

Note: These parameters are illustrative and would require optimization.

Validation of a GC-MS method for trace analysis would include establishing the LOD and LOQ, as well as demonstrating linearity, accuracy, and precision at the trace levels of interest. nih.gov

Development of Hyphenated Techniques for Enhanced Analytical Specificity

Hyphenated techniques involve the coupling of two or more analytical instruments to provide more comprehensive information than either technique could alone. google.com The combination of a separation technique with a spectroscopic detection method is particularly powerful for the analysis of complex mixtures and the definitive identification of unknown compounds.

For the analysis of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be a highly specific and sensitive hyphenated technique. google.com In LC-MS/MS, the analyte is first separated by HPLC and then ionized and introduced into a mass spectrometer. A specific parent ion is selected and fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), provides a very high degree of specificity and is widely used for quantitative analysis in complex matrices. A method for the determination of mandelic acid in urine by LC-MS/MS has been reported, demonstrating the feasibility of this approach for related compounds. google.com

Other hyphenated techniques that could be employed include LC-NMR, which couples the separation power of HPLC with the structure-elucidating capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy, and GC-FTIR, which provides information about the functional groups present in the separated compounds. google.com These advanced hyphenated techniques offer unparalleled analytical specificity for the comprehensive characterization of compounds like this compound.

Computational Chemistry and Molecular Modeling of Ethyl 3 Hydroxy 4 Methoxy Mandelate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethyl 3-hydroxy-4-methoxy-mandelate, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and predict its reactivity. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform geometry optimization and calculate electronic properties. niscpr.res.in

These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. niscpr.res.in A smaller energy gap suggests that the molecule is more likely to be reactive. Furthermore, these calculations can yield a map of the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies the regions most susceptible to electrophilic and nucleophilic attack. niscpr.res.in

Table 1: Illustrative Electronic Properties of this compound from Quantum Chemical Calculations

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added. |

| Hardness (η) | 2.65 eV | Measures the resistance to change in electron distribution. |

| Softness (σ) | 0.38 eV⁻¹ | The reciprocal of hardness, indicating reactivity. |

Note: The values in this table are illustrative and represent the type of data generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic nature of molecules like this compound. These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions. By simulating the molecule in a relevant environment, such as a solvent or a biological membrane, researchers can observe how it behaves in a more realistic setting.

MD simulations can reveal the preferred conformations of this compound and the energy barriers between different conformational states. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. Furthermore, MD can be used to study how the molecule interacts with other molecules, including solvent molecules or potential binding partners. These simulations can highlight the formation and stability of hydrogen bonds and other non-covalent interactions that are vital for molecular recognition and binding. nih.gov

Ligand Docking Studies for Enzyme-Substrate Binding Prediction

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger molecule, typically a protein or an enzyme. For this compound, docking studies can be employed to investigate its potential as a substrate or inhibitor for various enzymes. These studies are particularly relevant in fields like drug discovery and enzymology.

Table 2: Illustrative Ligand Docking Results for this compound with a Hypothetical Enzyme

| Parameter | Illustrative Value | Description |

| Binding Energy | -7.8 kcal/mol | A measure of the affinity between the ligand and the enzyme. |

| Interacting Residues | TYR 82, SER 122, PHE 210 | Key amino acids in the binding site that form interactions. |

| Hydrogen Bonds | 2 | The number of hydrogen bonds formed between the ligand and the enzyme. |

| van der Waals Interactions | Present | Non-polar interactions contributing to binding. |

Note: The values in this table are illustrative and represent the type of data generated from ligand docking studies.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. For example, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), predicting the absorption maxima and the corresponding electronic transitions. niscpr.res.in

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These theoretical spectra can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed peaks. Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to assist in the structural elucidation of the molecule. niscpr.res.in Correlative analyses between experimental and theoretical spectroscopic parameters have been shown to be a powerful approach in structural chemistry. preprints.org

Derivatization Strategies for Enhanced Analysis and Synthetic Utility of Ethyl 3 Hydroxy 4 Methoxy Mandelate

Chemical Derivatization for Analytical Detection and Identification

Chemical derivatization is a key strategy for improving the analytical characteristics of Ethyl 3-hydroxy-4-methoxy-mandelate, particularly for chromatographic and mass spectrometric methods. The primary goals of derivatization in this context are to increase the volatility and thermal stability of the analyte for gas chromatography (GC), and to enhance ionization efficiency and produce characteristic fragmentation patterns in mass spectrometry (MS). spectroscopyonline.comresearchgate.net

For the analysis of this compound by GC-MS, derivatization is often a prerequisite to obtaining sharp, symmetrical peaks and achieving low detection limits. The polar nature of the hydroxyl groups can lead to poor chromatographic performance, including peak tailing and adsorption on the analytical column. researchgate.net

One of the most common derivatization techniques for compounds containing hydroxyl groups is silylation . This involves the replacement of the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.com The resulting TMS ethers of this compound are significantly more volatile and thermally stable, making them amenable to GC-MS analysis. This derivatization not only improves chromatographic resolution but also enhances sensitivity by concentrating the ion current into a few characteristic, high-mass fragment ions, which aids in selective detection and quantification. spectroscopyonline.comyoutube.com

Another approach involves acylation , where the hydroxyl groups are converted to esters using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride. The resulting acetylated or trifluoroacetylated derivatives are also more volatile and can provide distinct mass spectra that are useful for structural elucidation.

The table below summarizes common derivatization reagents used for hydroxyl-containing compounds, which are applicable to this compound for enhanced MS analysis.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Key Advantages for MS Analysis |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether | Increased volatility, thermal stability, and characteristic fragmentation. |

| Acetic Anhydride | Hydroxyl (-OH) | Acetyl ester | Increased volatility and distinct mass spectral patterns. |

| Trifluoroacetic Anhydride (TFAA) | Hydroxyl (-OH) | Trifluoroacetyl ester | High volatility, electron-capturing properties for ECD detection in GC. |

This compound possesses a chiral center at the carbon bearing the hydroxyl group, meaning it can exist as a pair of enantiomers. The analysis and separation of these enantiomers are crucial in many biological and pharmaceutical contexts. Since enantiomers have identical physical properties in a non-chiral environment, their separation and analysis often require the use of chiral methodologies. wikipedia.org

One powerful technique is the use of chiral derivatizing agents (CDAs) . These are enantiomerically pure reagents that react with both enantiomers of the analyte to form a pair of diastereomers. wikipedia.org Diastereomers, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques such as GC or HPLC. nih.gov

For this compound, the secondary hydroxyl group is the primary site for reaction with CDAs. Commonly used chiral derivatizing agents for alcohols include:

Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl) : This reagent reacts with the hydroxyl group to form diastereomeric esters, often referred to as Mosher's esters. The resulting diastereomers can be distinguished by NMR spectroscopy or separated by chromatography. wikipedia.org

(-)-Diacetyl-L-tartaric anhydride (DATAN) : This reagent is effective for the derivatization of hydroxy acids and can be applied to mandelic acid derivatives. nih.gov

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) : While primarily used for amino acids, modifications of this reagent and related compounds can be used for α-hydroxy acids. nih.gov

The choice of the chiral derivatizing agent depends on the specific analytical requirements, such as the separation technique to be used (GC or HPLC) and the detection method. nih.gov The successful separation of the resulting diastereomers allows for the determination of the enantiomeric excess (ee) of the original sample.

The following table outlines some chiral derivatizing agents applicable for the stereochemical analysis of compounds like this compound.

| Chiral Derivatizing Agent | Abbreviation | Target Functional Group | Resulting Diastereomers | Analytical Technique |

| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl | Hydroxyl (-OH) | Mosher's esters | NMR, HPLC, GC |

| (-)-Diacetyl-L-tartaric anhydride | DATAN | Hydroxyl (-OH) | Tartaric acid diesters | HPLC, GC |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA | Hydroxyl (-OH) | Diastereomeric amides | HPLC |

Strategic Derivatization for Downstream Synthetic Transformations

Beyond its analytical applications, derivatization of this compound is a key strategy to facilitate its use in further synthetic routes. The presence of multiple functional groups offers a versatile platform for a variety of chemical modifications.

A common synthetic strategy involves the protection of the hydroxyl groups to prevent unwanted side reactions during subsequent transformations. For instance, the secondary hydroxyl group can be protected as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl) or as a benzyl (B1604629) ether. The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal.

Once the hydroxyl groups are protected, the ester functionality can be selectively transformed. For example, hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under basic conditions. This carboxylic acid can then be coupled with various amines to form amides, or converted to an acid chloride to react with other nucleophiles. Alternatively, the ethyl ester can undergo transesterification with other alcohols to yield different ester derivatives.

The aromatic ring of this compound also presents opportunities for synthetic modification. The existing substituents (hydroxyl and methoxy (B1213986) groups) direct electrophilic aromatic substitution to specific positions on the ring, allowing for the introduction of new functional groups.

Strategic Utility of Ethyl 3 Hydroxy 4 Methoxy Mandelate As a Chiral Building Block

Precursor in the Asymmetric Synthesis of Complex Organic Molecules

The core value of chiral building blocks like Ethyl 3-hydroxy-4-methoxy-mandelate lies in their ability to introduce a specific stereochemistry into a target molecule, a critical aspect in the synthesis of many natural products and bioactive compounds. nih.govnih.govresearchgate.net The field of asymmetric synthesis heavily relies on such precursors to control the three-dimensional arrangement of atoms, which is often directly linked to a molecule's biological activity. nih.govnih.gov

Mandelic acid and its derivatives have historically served as effective chiral auxiliaries, temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. While direct examples showcasing this compound in the total synthesis of complex natural products are not extensively documented, the principles of asymmetric synthesis suggest its applicability. For instance, the hydroxyl and ester functionalities can be manipulated to form key bonds in a stereocontrolled manner, making it a plausible starting material for the synthesis of various intricate organic structures. The stereoselective synthesis of complex molecules, such as certain peptide analogues, has been achieved using related hydroxy-propanoic acid derivatives through methods like Evans chemistry, highlighting the potential of this class of compounds. nih.gov

Role in the Synthesis of Pharmacologically Relevant Scaffolds and Intermediates

The demand for enantiomerically pure drugs has driven the development and use of chiral intermediates in the pharmaceutical industry. nih.govenamine.net Compounds like this compound are of interest because they can serve as starting materials for the synthesis of key pharmacologically relevant scaffolds. The structural motif of a substituted phenyl ring connected to a chiral hydroxy ester is found in various bioactive molecules.

Although specific blockbuster drugs directly synthesized from this compound are not prominently reported, the synthesis of various bioactive compounds, including potential antimitotic agents, has involved structurally similar chalcones and other derivatives containing the 3-hydroxy-4-methoxyphenyl group. mdpi.comwhiterose.ac.uk Furthermore, derivatives of 3-hydroxypyridin-4-one, which have shown potential as iron chelators for treating iron overload, have been synthesized using chiral amino alcohols, indicating a pathway where a chiral precursor like this compound could be conceptually applied. semanticscholar.org The synthesis of enantiomerically pure β-hydroxy esters, which are key intermediates for selective norepinephrine (B1679862) or serotonin (B10506) reuptake inhibitors, has been demonstrated through kinetic resolution of related compounds, suggesting a potential application for this compound in accessing similar valuable pharmaceutical intermediates. mdpi.com

Application in the Development of Chiral Solvents and Reaction Media

The development of chiral solvents and reaction media is an area of growing interest in green and sustainable chemistry. Chiral solvents can influence the stereochemical course of a reaction, promoting the formation of one enantiomer over the other. Deep eutectic solvents (DES), which have low melting points, are being explored for their potential in chiral discrimination. nsf.gov

Research into chiral task-specific solvents has shown that esters of mandelic acid can create an asymmetric environment that influences solution thermodynamics and crystallization kinetics. nsf.gov While direct studies on this compound as a chiral solvent are not widely available, the principles established with other mandelate (B1228975) esters, such as ethyl mandelate, suggest its potential in this application. The structural features of this compound could allow it to form diastereomeric interactions with chiral solutes, potentially enabling enantiomeric resolution or asymmetric synthesis.

Chemical Compound Information

| Compound Name |

| This compound |

| 4-hydroxy-3-methoxymandelic acid |

| Ethyl 4-hydroxy-3-methoxybenzoate |

| Evans chemistry |

| 3-hydroxypyridin-4-one |

| Ethyl mandelate |

Physicochemical Properties of Related Compounds

| Property | 4-Hydroxy-3-methoxymandelic acid | Ethyl 4-hydroxy-3-methoxybenzoate |

| Molecular Formula | C₉H₁₀O₅ nih.govnih.gov | C₁₀H₁₂O₄ nih.gov |

| Molecular Weight | 198.17 g/mol nih.govnih.gov | 196.20 g/mol nih.govnih.gov |

| Melting Point | 132-134 °C nih.govnih.gov | Not available |

| Solubility in Water | Sparingly soluble nih.gov | Not available |

| XLogP3 | -0.2 nih.gov | 2.1 nih.gov |

| CAS Number | 55-10-7 nih.gov | 148527-38-2 nih.gov |

Future Research Directions and Emerging Paradigms for Ethyl 3 Hydroxy 4 Methoxy Mandelate

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of mandelic acid derivatives often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. Future research is increasingly focused on developing novel and sustainable synthetic routes that are not only more efficient but also environmentally benign.

One promising avenue is the adoption of biocatalysis and chemoenzymatic methods . nih.govnih.gov Lipases, for instance, have demonstrated high enantioselectivity in the transesterification of mandelic acid derivatives in organic media. psu.edursc.org The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), offers the advantages of easy separation and reusability, contributing to a more sustainable process. rsc.org Research into the chemoenzymatic synthesis of vanillin, a structurally related compound, from precursors like vanillic acid using whole cells and purified enzymes from organisms such as Nocardia sp. highlights the potential for developing biocatalytic routes to Ethyl 3-hydroxy-4-methoxy-mandelate. aiche.org The synthesis of (R)-mandelic acid amide from benzaldehyde (B42025) and cyanide using recombinant E. coli strains expressing both an (R)-specific oxynitrilase and a nitrilase showcases the power of multi-enzyme cascade reactions. nih.gov

Flow chemistry represents another significant paradigm shift in chemical synthesis. nih.govnoelresearchgroup.comimperial.ac.uk Continuous flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for seamless integration of reaction and purification steps. nih.govimperial.ac.uk The ultrasonically-promoted synthesis of mandelic acid using phase transfer catalysis in an ionic liquid demonstrates the potential for process intensification. nih.gov Applying flow chemistry to the esterification of 4-hydroxy-3-methoxymandelic acid could lead to higher yields, reduced reaction times, and a smaller environmental footprint.

The development of green catalytic systems is also a major focus. This includes the use of solid acid catalysts like silica-supported boric acid and polymer-supported palladium complexes, which can be easily recovered and recycled, minimizing waste. nih.govresearchgate.net Organocatalysis, using small organic molecules like mandelic acid itself to catalyze reactions, presents a metal-free and environmentally friendly alternative. sciensage.info

| Synthetic Approach | Key Advantages | Relevant Research Highlights |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Lipase-catalyzed resolution of mandelic acids; Chemoenzymatic synthesis of vanillin. psu.edursc.orgaiche.org |

| Flow Chemistry | Enhanced safety, improved efficiency, scalability, and integration of processes. | Ultrasonically-promoted synthesis of mandelic acid; Potential for automated multi-step synthesis. nih.govimperial.ac.uknih.gov |

| Green Catalysis | Catalyst reusability, reduced waste, metal-free options. | Use of solid acid catalysts; Organocatalysis with mandelic acid. nih.govresearchgate.netsciensage.info |

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Characterization

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern chemistry, offering the potential to accelerate discovery and optimization processes significantly. mdpi.comsciety.org

Machine learning models can be trained to predict reaction outcomes, including yield and selectivity, based on a variety of input parameters such as reactants, catalysts, solvents, and temperature. beilstein-journals.org This predictive capability allows for the in silico optimization of reaction conditions before any experiments are conducted, saving time and resources. sciety.orgchemical.ai For the synthesis of phenolic compounds, predictive models can be developed to understand and forecast their reactivity. cybernetica.nonih.govusda.gov

Furthermore, ML algorithms can be integrated with high-throughput experimentation (HTE) platforms to create autonomous "self-driving" laboratories. These systems can design experiments, execute them robotically, analyze the results, and then use that data to inform the next round of experiments, leading to a rapid optimization of the synthesis of this compound.

| AI/ML Application | Description | Potential Impact on this compound |

| Retrosynthesis | Algorithms that design synthetic routes by working backward from the target molecule. | Identification of novel and more efficient synthetic pathways. chemical.ai |

| Reaction Optimization | Predictive models that forecast reaction outcomes to identify optimal conditions. | Accelerated discovery of high-yield, selective synthetic methods. sciety.orgbeilstein-journals.org |

| Automated Synthesis | Integration of AI with robotic platforms for autonomous experimentation. | Rapid optimization of synthesis and discovery of new reaction conditions. |

Advanced In Situ Spectroscopic Monitoring for Reaction Optimization

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the influence of various parameters on product formation and purity. Advanced in situ spectroscopic techniques are at the forefront of this endeavor.

In situ Fourier-transform infrared (FTIR) spectroscopy allows for the continuous monitoring of the concentrations of reactants, intermediates, and products by tracking changes in their characteristic vibrational frequencies. nih.gov This technique can be particularly useful for monitoring the esterification of 4-hydroxy-3-methoxymandelic acid, providing real-time data on the consumption of the carboxylic acid and the formation of the ethyl ester.

Raman spectroscopy offers another powerful tool for real-time reaction monitoring, with the advantage of being less sensitive to water, making it well-suited for aqueous reaction media. aiche.orgnih.govnih.govspectroscopyonline.com Deep UV resonance Raman (UVRR) spectroscopy, in particular, has been shown to be a versatile method for the quantitative, real-time monitoring of multi-step enzymatic biotransformations. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy , traditionally used for the post-reaction characterization of products, is also being adapted for real-time analysis. Flow NMR techniques can provide detailed structural information on species present in a reaction mixture as it flows through the spectrometer, offering a powerful method for mechanistic studies and kinetic analysis.

The data generated from these in situ techniques can be used to build accurate kinetic models of the reaction, enabling precise control and optimization of reaction conditions to maximize yield and minimize impurities.

| Spectroscopic Technique | Principle of Operation | Application in Synthesis of this compound |

| In situ FTIR | Monitors changes in vibrational frequencies of functional groups. | Real-time tracking of carboxylic acid consumption and ester formation. nih.gov |

| Raman Spectroscopy | Measures inelastic scattering of light to identify molecular vibrations. | Monitoring enzymatic reactions in aqueous media. aiche.orgnih.govnih.govspectroscopyonline.com |

| Flow NMR | Provides detailed structural information of molecules in a continuous flow. | Mechanistic studies and kinetic analysis of the esterification reaction. |

Exploration of Unconventional Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is crucial for achieving highly efficient and selective chemical transformations. For the synthesis of this compound, research into unconventional catalysts is a promising area.

Heterogeneous catalysts , such as supported metal oxides and zeolites, offer significant advantages in terms of ease of separation and reusability. mdpi.commdpi.commdpi.comresearchgate.net For instance, supported CaO catalysts have been effectively used in the transesterification of oils. researchgate.net The development of nanocatalysts and supported catalysts tailored for the esterification of functionalized carboxylic acids like 4-hydroxy-3-methoxymandelic acid could lead to more sustainable and cost-effective production methods. nih.gov

Organocatalysis , which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in green chemistry. sciensage.info Mandelic acid itself has been shown to act as an efficient organocatalyst for various organic transformations. sciensage.info Exploring other chiral organocatalysts for the asymmetric synthesis of this compound could provide access to enantiomerically pure forms of the compound. nih.gov

Biocatalysts , particularly lipases, have already been mentioned for their potential in sustainable synthesis. psu.edursc.org Future research will likely focus on enzyme engineering to enhance their stability, activity, and selectivity for specific substrates like 4-hydroxy-3-methoxymandelic acid. The use of lipases in unconventional media, such as deep eutectic solvents, is also an area of active investigation. rsc.org

| Catalytic System | Key Features | Potential Application |

| Heterogeneous Catalysts | Easy separation, reusability, high stability. | Sustainable production of this compound using supported catalysts. mdpi.commdpi.commdpi.comresearchgate.net |

| Organocatalysis | Metal-free, environmentally benign, potential for asymmetry. | Enantioselective synthesis of chiral this compound. sciensage.infonih.gov |

| Biocatalysis | High selectivity, mild reaction conditions. | Engineered enzymes for highly efficient and specific esterification. psu.edursc.orgrsc.org |

Discovery of Novel Biochemical Roles and Mechanistic Understanding

While the primary focus is often on the synthesis of a compound, understanding its potential biochemical roles and mechanisms of action is equally important. For this compound, this remains a largely unexplored frontier.

The parent compound, vanillylmandelic acid (VMA) , is a well-known end-stage metabolite of the catecholamines epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.orgwikipedia.org Its levels in urine are used as a biomarker for certain tumors. wikipedia.org Research into the biochemical pathways of VMA formation and its physiological effects could provide clues about the potential biological activities of its ethyl ester derivative.

The mandelate (B1228975) pathway is a biochemical route for the metabolism of mandelic acid and its derivatives in various organisms, including bacteria and fungi. wikipedia.org Studies on the enzymes involved in this pathway, such as mandelate racemase and mandelate dehydrogenase, could reveal whether this compound can act as a substrate or inhibitor for these enzymes. wikipedia.orgnih.gov It has been shown that ethyl and methyl esters of (S)-mandelic acid are substrates for (S)-mandelate dehydrogenase from Pseudomonas putida. nih.gov

Furthermore, the structural similarity of this compound to other phenolic compounds suggests that it may possess antioxidant or other biological activities. frontiersin.org Investigating its interaction with biological targets, such as enzymes and receptors, and studying its metabolic fate in biological systems will be crucial for uncovering any potential therapeutic or other applications. The use of computational methods, such as molecular docking and dynamics simulations, can aid in predicting potential biological targets and understanding the molecular basis of its activity.

| Research Area | Focus | Potential Discoveries |

| Metabolite of Catecholamines | Investigating the relationship with the vanillylmandelic acid pathway. | Understanding potential roles in neurochemistry and as a biomarker. wikipedia.orgwikipedia.org |

| Mandelate Pathway | Studying interactions with enzymes of the mandelate pathway. | Elucidating its potential as a substrate or inhibitor in microbial metabolism. wikipedia.orgnih.gov |

| Bioactivity Screening | Exploring antioxidant and other biological properties. | Discovery of novel therapeutic or other applications. frontiersin.org |

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of Ethyl 3-hydroxy-4-methoxy-mandelate in a sample?

- Methodological Answer : Utilize a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For MS, LC-ESI-QQ with collision energy (CE) at 40 V has been employed to analyze the [M-H]⁻ ion (m/z 197.0455) . NMR can resolve stereochemistry and functional groups, particularly the hydroxyl and methoxy substituents. Cross-reference with ChemSpider ID 19951553 and PubChem CID 1245 for validation .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to heat (>25°C), moisture, and incompatible materials (strong acids/alkalis, oxidizing agents) . Stability under these conditions is empirically supported, though accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) are advised to confirm shelf life .

Q. How should researchers handle this compound given limited toxicological data?

- Methodological Answer : Adopt precautionary measures: use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Install emergency showers and eyewash stations. Monitor airborne concentrations with dust sensors and follow OSHA guidelines for unknown toxicity .

Advanced Research Questions

Q. How can conflicting literature data on the compound’s reactivity be resolved?

- Methodological Answer : Conduct controlled experiments under varying conditions (pH, temperature, solvents). For example, assess hydrolysis rates in buffered solutions (pH 1–13) and compare with computational predictions (e.g., DFT or molecular dynamics simulations). Refer to incompatibility data (e.g., reactivity with oxidizing agents ) to design exclusion criteria .

Q. What analytical strategies are effective for quantifying trace metabolites derived from this compound?

- Methodological Answer : Use pH-dependent liquid-liquid extraction (LLE) with ethyl acetate. At pH 6.2, isolate free 3-methoxy-4-hydroxyphenylglycol; at pH <2, extract mandelic acid derivatives. Validate with LC-MS/MS using deuterated internal standards .

Q. How can researchers predict physicochemical properties when experimental data are lacking?

- Methodological Answer : Apply density functional theory (DFT) for electronic structure analysis and molecular dynamics (MD) simulations for bulk properties like viscosity or diffusion coefficients. For example, OPLS-AA forcefields have predicted ethyl lactate’s phase equilibria and hydrogen-bonding behavior, a method adaptable to this compound .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for interpreting variable experimental results in stability studies?

- Methodological Answer : Use multivariate analysis (e.g., PCA) to identify critical factors (humidity, light) affecting degradation. Apply Arrhenius or VFT equations to model temperature-dependent degradation kinetics. Report uncertainties using error propagation models .

Q. How can researchers ensure reproducibility in synthetic protocols?

- Methodological Answer : Document stereochemical outcomes (e.g., via chiral HPLC) and optimize reaction parameters using design of experiments (DoE). Purity assessments should include HPLC (≥95% area) and residual solvent analysis (GC-MS) .

Safety and Compliance

Q. What disposal protocols are advised for waste containing this compound?

- Methodological Answer : Neutralize acidic/basic residues before transferring to licensed waste facilities. For large-scale disposal, consult RCRA guidelines (U112 code for ethyl acetate derivatives) . Incineration with scrubbers is recommended for hazardous decomposition products .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |